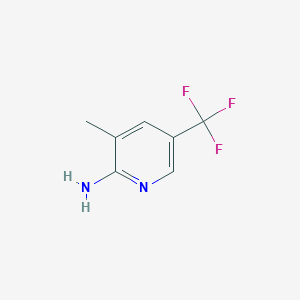

3-Methyl-5-(trifluoromethyl)pyridin-2-amine

Description

Historical Context and Discovery

The development of 3-methyl-5-(trifluoromethyl)pyridin-2-amine emerges from the broader historical context of organofluorine chemistry and pyridine derivative synthesis. The foundation for trifluoromethyl-containing aromatic compounds was established in 1898 when Swarts first synthesized an aromatic compound bearing a trifluoromethyl group by treating benzotrichloride with antimony trifluoride to afford benzotrifluoride. This pioneering work laid the groundwork for subsequent developments in fluorinated aromatic chemistry. The evolution continued through the 1930s when the same transformation using hydrogen fluoride was achieved under liquid-phase reaction conditions, providing more practical synthetic approaches.

The specific synthetic pathways leading to trifluoromethylpyridine derivatives gained momentum in the mid-20th century as researchers recognized the unique properties imparted by fluorine substitution. The development of methods for preparing trifluoromethylpyridine derivatives involved three main approaches: chlorine/fluorine exchange using trichloromethylpyridine, construction of a pyridine ring from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups using active trifluoromethyl species. The synthesis of this compound specifically represents an advancement in these methodologies, incorporating multiple substituents with precise regiocontrol.

Historical synthesis methods for related compounds demonstrate the evolution of synthetic strategies. Early preparations involved side chain chlorination of corresponding 5-methylpyridines followed by fluorination using antimony trifluoride. These methods required careful control of reaction time and temperature, as longer reaction times could cause product decomposition while lower temperatures resulted in incomplete fluorination, yielding 5-chlorodifluoromethylpyridines instead of the desired trifluoromethyl products. The development of more efficient synthetic routes has made compounds like this compound more accessible for research and industrial applications.

Position in Pyridine Derivative Taxonomy

This compound occupies a specific position within the extensive taxonomy of pyridine derivatives, representing a multiply substituted aminopyridine with fluorinated functionality. Pyridine itself is a basic heterocyclic organic compound with the chemical formula carbon five hydrogen five nitrogen, structurally related to benzene with one methine group replaced by a nitrogen atom. The systematic naming follows the Hantzsch-Widman nomenclature recommended by the International Union of Pure and Applied Chemistry, where pyridine is preferred over the systematic name azinine.

The compound belongs to the broader category of aminopyridines, which are characterized by the presence of an amino group attached directly to the pyridine ring. Within this classification, the specific substitution pattern places it among 2-aminopyridines, where the amino group occupies the position adjacent to the nitrogen atom in the pyridine ring. The additional methyl substitution at position 3 and trifluoromethyl substitution at position 5 further refine its taxonomic position as a trisubstituted 2-aminopyridine derivative.

The numbering system for pyridine derivatives starts at the nitrogen atom, following established conventions where positions are designated numerically rather than using Greek letters. In this compound, the amino group at position 2 represents an ortho relationship to the ring nitrogen, the methyl group at position 3 is in a meta relationship, and the trifluoromethyl group at position 5 occupies the para position relative to the nitrogen. This substitution pattern creates a unique electronic environment that distinguishes it from other pyridine derivatives.

Important pyridine derivatives in the broader classification include niacin, nicotinamide, isonicotinoylhydrazine, nicotine, strychnine, and vitamin B6. While this compound does not fall into these naturally occurring or vitamin categories, it represents the synthetic branch of pyridine chemistry focused on incorporating fluorinated functionality for specific chemical and physical property modifications.

Significance in Organofluorine Chemistry

The significance of this compound in organofluorine chemistry stems from its incorporation of the trifluoromethyl functional group, which represents one of the most important fluorinated substituents in modern chemical research. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine. This unique electronic character imparts distinctive properties to molecules containing this group, making them valuable in various applications.

The introduction of trifluoromethyl groups into organic molecules can substantially alter their properties, including metabolic stability, lipophilicity, and ability to penetrate biological barriers. Trifluoromethyl groups are distinct from other alkyl groups such as methyl groups, both in terms of electronic structure and reactivity. The trifluoromethyl group has the same electronegativity as chlorine with a value of 3.2, and is similar in size to an isopropyl group with van der Waals radii of 2.2 Angstroms for both groups. This combination of electronic and steric properties makes the trifluoromethyl group function more appropriately as its own functional group rather than as a substituted methyl group.

Compounds with trifluoromethyl groups bonded to aromatic systems, such as this compound, represent important targets in medicinal chemistry and materials science. The trifluoromethyl group occurs in certain pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds. The medicinal use of the trifluoromethyl group dates from 1928, although research became more intense in the mid-1940s. The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or methyl group, allowing chemists to adjust the steric and electronic properties of lead compounds.

The synthetic challenges associated with carbon-trifluoromethyl bond formation make compounds like this compound particularly significant. The high group electronegativity of 3.2 for trifluoromethyl increases the activation barrier for carbon-trifluoromethyl reductive elimination, and strong metal-trifluoromethyl bonding, partly due to bonding interactions between metal d-orbitals and the sigma-antibonding carbon-fluorine orbitals, makes transition-metal-catalyzed carbon-trifluoromethyl bond formation difficult. These synthetic challenges highlight the importance of developing efficient methods for accessing such compounds.

Molecular Identity and Registry Information

This compound possesses well-defined molecular identity parameters that establish its unique chemical signature within databases and regulatory systems. The compound is registered under Chemical Abstracts Service number 945971-04-0, providing its primary identifier in chemical literature and commercial databases. The molecular formula carbon seven hydrogen seven fluorine three nitrogen two reflects the precise atomic composition, while the molecular weight of 176.14 grams per mole establishes its mass-based identity.

The molecular structure can be represented through various standardized notation systems. The Simplified Molecular Input Line Entry System code NC1=NC=C(C(F)(F)F)C=C1C provides a linear textual representation that captures the connectivity and atomic relationships within the molecule. The International Chemical Identifier Key VQUKTKJSNLMWBG-UHFFFAOYSA-N serves as a unique hash-based identifier derived from the full International Chemical Identifier string, enabling unambiguous database searches and cross-referencing.

The compound's registry information includes additional identifiers used in various chemical databases and supply systems. The MDL number MFCD18250735 represents its entry in the MDL Information Systems database, commonly used in pharmaceutical and chemical research. These multiple identifier systems ensure comprehensive tracking and referencing across different scientific and commercial platforms.

Physical property data further characterizes the molecular identity. The compound exhibits a calculated logarithmic partition coefficient of 1.91, indicating moderate lipophilicity. The heavy atom count of 12 reflects the total number of non-hydrogen atoms, while the rotatable bond count of 1 suggests limited conformational flexibility. The polar surface area of 39 square Angstroms and hydrogen bond acceptor count of 2 with hydrogen bond donor count of 1 provide important parameters for understanding molecular interactions and potential biological activity.

Properties

IUPAC Name |

3-methyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c1-4-2-5(7(8,9)10)3-12-6(4)11/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUKTKJSNLMWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

3-Methyl-5-(trifluoromethyl)pyridin-2-amine has been identified as a valuable intermediate in the development of pharmaceuticals. Its unique structure allows it to interact with biological targets, making it suitable for the synthesis of drugs aimed at treating various diseases.

Potential Therapeutic Applications:

- Antidepressant Activity: Studies have shown that trifluoromethyl-containing compounds can exhibit significant antidepressant-like effects in rodent models, suggesting potential for mood disorder treatments.

- Anticancer Properties: Research indicates that compounds with trifluoromethyl groups can inhibit tumor growth by interacting with biological pathways involved in cancer progression.

Agrochemicals

The compound is also utilized in the agrochemical industry, particularly in the formulation of crop protection products. Its derivatives have been shown to possess insecticidal and fungicidal properties.

Key Agrochemical Applications:

- Pesticides: Several trifluoromethylpyridine derivatives have been developed as effective pesticides, contributing to crop protection against pests.

- Fungicides: Compounds like Fluazinam, derived from trifluoromethylpyridine, demonstrate enhanced fungicidal activity compared to traditional agents.

Case Study 1: Antidepressant Activity

A series of trifluoromethyl-piperazine derivatives were synthesized and tested for their antidepressant-like effects. The findings indicated increased locomotor activity and reduced immobility in forced swim tests, highlighting the potential of these compounds in mood disorder therapies.

Case Study 2: Neuroprotective Effects

Research on trifluoromethyl-pyridine derivatives revealed their ability to mitigate oxidative stress and neuronal apoptosis in vitro, suggesting applications in neurodegenerative disease treatments.

Table 1: Comparison of Biological Activities

| Compound Name | Receptor Affinity | Antidepressant Activity | Toxicity Level |

|---|---|---|---|

| Compound A | High | Significant | Low |

| Compound B | Moderate | Moderate | Moderate |

| This compound | High | Significant | Low |

Table 2: Agrochemical Efficacy

| Compound Name | Application Type | Efficacy (%) | Market Status |

|---|---|---|---|

| Fluazinam | Fungicide | 90 | Approved |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Insecticide | 85 | Under Development |

Mechanism of Action

The mechanism by which 3-Methyl-5-(trifluoromethyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Key Properties :

- Boiling Point : 221.6 °C (predicted)

- Density : 1.307 g/cm³ (predicted)

- pKa : 4.86 (predicted), indicating moderate basicity influenced by electron-withdrawing -CF₃ and electron-donating -CH₃ groups .

Applications :

Primarily used as an intermediate in pharmaceutical synthesis, such as in the preparation of kinase inhibitors (e.g., PQR309 derivatives) .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyridin-2-amine derivatives and their properties:

Research Findings and Trends

- Synthetic Efficiency : The boronic ester derivative of this compound achieves quantitative yields in coupling reactions, underscoring its utility in streamlined syntheses .

- Biological Activity : Compounds like N2-Methyl-N2-(3-pyridylmethyl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine () demonstrate the role of -CF₃ in enhancing binding affinity to biological targets.

- Comparative Stability : The methylsulfanyl analogue () exhibits lower thermal stability than the -CF₃-containing target compound, highlighting the latter’s industrial advantages.

Biological Activity

3-Methyl-5-(trifluoromethyl)pyridin-2-amine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by a pyridine ring with a methyl group at the 3-position and a trifluoromethyl group at the 5-position. This unique substitution pattern imparts distinct physicochemical properties that enhance its biological activity. The trifluoromethyl group, known for increasing lipophilicity and altering electronic properties, plays a crucial role in the compound's interaction with biological targets .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The trifluoromethyl group facilitates multipolar interactions with carbonyl groups in proteins, enhancing binding affinity and selectivity . This mechanism is particularly relevant in the context of anticancer activity, where the compound has shown potential in modulating pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that derivatives of trifluoromethylpyridines exhibit notable anticancer properties. For instance, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including MDA-MB453 and MCF-7, with IC50 values indicating significant potency . The following table summarizes some key findings:

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the trifluoromethyl group enhances its efficacy against pathogens such as E. coli and S. aureus.

Case Studies

- Antichlamydial Activity : A study reported that compounds similar to this compound showed selective activity against Chlamydia species. The trifluoromethyl substitution was crucial for this activity, highlighting its importance in drug design for infectious diseases .

- Antiviral Properties : Another investigation indicated that derivatives of trifluoromethylpyridines could inhibit viral replication, suggesting potential applications in antiviral drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.